Ciramadol

Übersicht

Beschreibung

Ciramadol, auch bekannt als WY-15,705, ist ein Opioid-Analgetikum, das in den späten 1970er Jahren entwickelt wurde. Es ist verwandt mit Phencyclidin, Tramadol, Tapentadol und Venlafaxine. This compound wirkt als gemischter Agonist-Antagonist am μ-Opioid-Rezeptor, was ihm ein relativ geringes Abhängigkeitspotenzial und eine Decke für die Atemdepression verleiht, wodurch es zu einem relativ sicheren Medikament wird .

Wissenschaftliche Forschungsanwendungen

Ciramadol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

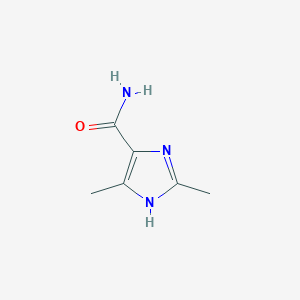

Chemie: Es wird auf seine einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Biologie: Die Forschung konzentriert sich auf seine Wechselwirkung mit biologischen Systemen, insbesondere mit dem μ-Opioid-Rezeptor.

Medizin: this compound wird als Analgetikum zur Schmerzbehandlung eingesetzt, wobei Studien seine Wirksamkeit und Sicherheit im Vergleich zu anderen Opioiden vergleichen.

Industrie: Seine Synthese- und Produktionsmethoden sind für industrielle Anwendungen von Interesse.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als gemischter Agonist-Antagonist am μ-Opioid-Rezeptor wirkt. Diese Interaktion führt zu analgetischen Wirkungen mit einem geringeren Risiko für Atemdepression und Abhängigkeitspotenzial im Vergleich zu anderen Opioiden. Zu den beteiligten molekularen Zielen und Signalwegen gehört die Modulation von Schmerzsignalen im zentralen Nervensystem .

Wirkmechanismus

Target of Action

Ciramadol is an opioid analgesic that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression.

Mode of Action

This compound acts as a mixed agonist-antagonist for the μ-opioid receptor . As an agonist, it binds to the receptor and activates it, leading to analgesic effects. As an antagonist, it can block the effects of other opioids, which may contribute to its relatively low abuse potential .

Result of Action

The primary result of this compound’s action is analgesia, or pain relief . It has been found to have a slightly higher potency and effectiveness as an analgesic than codeine, but is weaker than morphine . Other effects include sedation and nausea, but these are generally less severe than with other similar drugs .

Biochemische Analyse

Biochemical Properties

Ciramadol interacts with the μ-opioid receptor, acting as both an agonist and antagonist . This dual action contributes to its analgesic properties. The compound’s molecular weight is 249.35, and its formula is C15H23NO2 .

Cellular Effects

This compound has been shown to have potent analgesic effects, providing relief from moderate to severe pain . It acts on the μ-opioid receptor, influencing cell signaling pathways related to pain perception .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the μ-opioid receptor . This interaction can result in both the activation and inhibition of the receptor, contributing to its analgesic effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-documented. Opioid analgesics like this compound generally show a dose-dependent increase in analgesic effect, with higher doses providing greater pain relief. Adverse effects, such as respiratory depression, can also increase with higher doses .

Metabolic Pathways

Opioid analgesics are generally metabolized in the liver, often involving cytochrome P450 enzymes .

Transport and Distribution

Opioid analgesics are generally distributed throughout the body, reaching high concentrations in the brain due to their lipophilic nature .

Vorbereitungsmethoden

Die Synthese von Ciramadol umfasst mehrere Schritte:

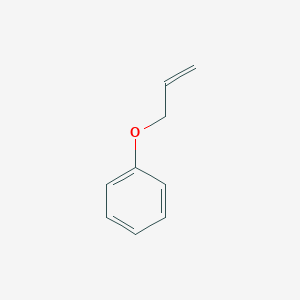

Claisen-Schmidt-Kondensation: Die Reaktion zwischen 3-(Methoxymethoxy)benzaldehyd und Cyclohexanon erzeugt eine Zwischenverbindung.

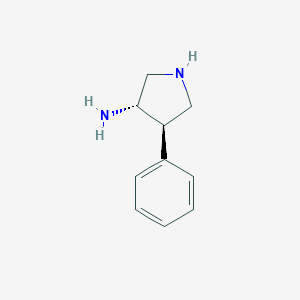

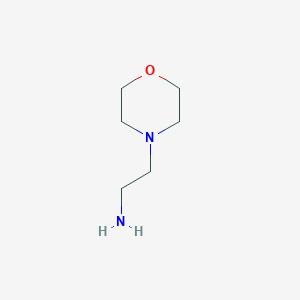

Michael-Addition: Dimethylamin wird zu der Zwischenverbindung hinzugefügt, um ein Aminoketon zu bilden.

Reduktion: Das Keton wird stereospezifisch reduziert, um einen cis-Aminoalkohol zu ergeben.

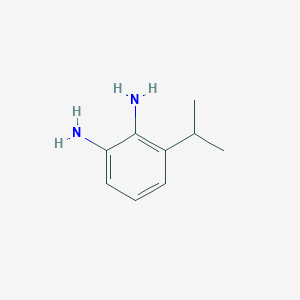

Hydrolyse: Eine milde Hydrolyse des Produkts ergibt das freie Phenol this compound.

Analyse Chemischer Reaktionen

Ciramadol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Reduktion der Ketongruppe in seiner Synthese ist ein Schlüsselschritt.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Dimethylaminogruppe.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Dimethylamin und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .

Vergleich Mit ähnlichen Verbindungen

Ciramadol wird mit mehreren ähnlichen Verbindungen verglichen, darunter:

Phencyclidin: Beide sind strukturell verwandt, aber Phencyclidin hat ein höheres Abhängigkeitspotenzial.

Tramadol: this compound hat einen ähnlichen Wirkmechanismus, gilt aber aufgrund seines geringeren Abhängigkeitspotenzials als sicherer.

Tapentadol: Beide werden zur Schmerzbehandlung eingesetzt, aber this compound hat ein einzigartiges Sicherheitsprofil.

Venlafaxine: Obwohl es in erster Linie ein Antidepressivum ist, weist Venlafaxine einige strukturelle Ähnlichkeiten mit this compound auf.

Die Einzigartigkeit von this compound liegt in seinem ausgewogenen Wirksamkeit- und Sicherheitsprofil, was es zu einer wertvollen Verbindung zur Schmerzbehandlung mit weniger Nebenwirkungen im Vergleich zu anderen Opioiden macht .

Eigenschaften

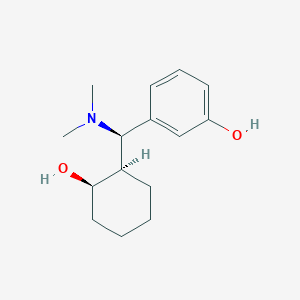

IUPAC Name |

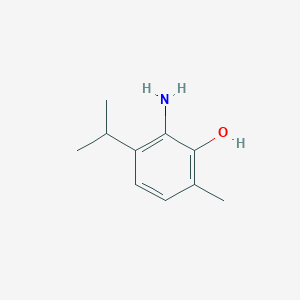

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTLONZTPXCUPU-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018412 | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63269-31-8 | |

| Record name | Ciramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciramadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)